Critical Data Gap: No Public Bioactivity Data Available for Comparator-Based Selection
An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and the patent literature yielded zero quantitative bioactivity data (IC50, Ki, EC50, % inhibition at a defined concentration, or in vivo efficacy) for 1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole . By contrast, structurally related benzimidazole-sulfonyl hybrids, such as certain 2-arylbenzimidazole sulfonamides, have reported carbonic anhydrase IX inhibition constants (Ki) in the range of 5.2–29.3 nM . The complete absence of activity data for CAS 325811-13-0 precludes any direct or indirect potency comparison and represents the single most significant evidence gap for procurement decisions . Any selection of this compound must therefore be justified on the basis of its unique structural features rather than demonstrated superior bioactivity.
| Evidence Dimension | Publicly available bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data found in any public database |
| Comparator Or Baseline | Class-level: Benzimidazole-sulfonyl derivatives with CA IX Ki 5.2–29.3 nM |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | Comprehensive search of PubMed, PubChem, BindingDB, ChEMBL (accessed May 2026) |
Why This Matters
Procurement decisions for research compounds typically hinge on demonstrated potency; the absence of such data necessitates a structural rationale for selection and imposes higher validation burden on the end user.
- [1] MolBIC Database. Compound Information for CP0037646 (CAS 325811-13-0). IDRBLab. Accessed May 2026. View Source
- [2] Uslu AG, et al. Benzimidazole derivatives as potent and isoform selective tumor-associated carbonic anhydrase IX/XII inhibitors. Bioorg Chem. 2020;94:103544. View Source
